molecular formula C22H27N3O7 B2571401 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide CAS No. 942010-50-6

4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide

Cat. No.: B2571401
CAS No.: 942010-50-6
M. Wt: 445.472
InChI Key: FIYIWLRJBDEICL-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide ( 942010-50-6) is a synthetic nitrobenzamide derivative with a molecular formula of C22H27N3O7 and is of significant interest in medicinal chemistry research . The compound's structure integrates a benzamide core substituted with dimethoxy and nitro groups, linked to a complex amine side chain featuring a morpholino ring and a methoxyphenyl group . This molecular architecture is characteristic of compounds investigated for various biological activities. Research into structurally similar N-substituted nitrobenzamide and benzimidazole carboxamide compounds has demonstrated potential antiproliferative properties against specific human cancer cell lines . For instance, certain methoxy- and hydroxy-substituted benzamide derivatives have shown pronounced activity in vitro, indicating that the methoxy substituents on the phenyl ring can be crucial for biological interaction . The morpholino group, a common feature in pharmacologically active compounds, is known to influence the molecule's physicochemical characteristics and its binding affinity to biological targets. This compound is provided for research purposes to further explore its potential mechanisms of action and applications in biological studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7/c1-29-16-6-4-5-15(11-16)19(24-7-9-32-10-8-24)14-23-22(26)17-12-20(30-2)21(31-3)13-18(17)25(27)28/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYIWLRJBDEICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Nitrobenzamide Core: This can be achieved through nitration of a suitable benzamide precursor.

    Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Attachment of the Morpholinoethyl Side Chain: This involves the reaction of the nitrobenzamide intermediate with a morpholinoethyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl side chain may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Synthesis Notes References
Target Compound Benzamide 4,5-Dimethoxy, 2-nitro, N-(2-(3-methoxyphenyl)-2-morpholinoethyl) Undocumented (speculative: CNS activity) Likely involves nitro retention (cf. )
Etobenzanid Benzamide N-(2,3-Dichlorophenyl), 4-(ethoxymethoxy) Herbicide Ethoxymethoxy group introduced via etherification
UR-12 (Controlled Substance) Indole-3-carboxamide 7-Methoxy, 1-(2-morpholinoethyl) Psychoactive (dissociative effects) Morpholinoethyl group enhances solubility

Key Observations :

  • Nitro vs. Chloro/Methoxy : Unlike etobenzanid’s dichlorophenyl group, the target’s nitro and dimethoxy substituents may alter electronic properties, affecting stability or target engagement .
Morpholine-Containing Compounds
Compound Name Core Structure Key Substituents Biological Activity References
Methoxetamine Cyclohexanone 2-(3-Methoxyphenyl), 2-(ethylamino) Dissociative anesthetic
Patent Compound (EP Spec.) Imidazo[4,5-b]pyridine N-(3-Chloro-4-fluorophenyl), morpholinoethyl Anticandidal (speculative)

Key Observations :

  • 3-Methoxyphenyl Group : Shared with methoxetamine, this substituent may enhance lipophilicity and receptor affinity in CNS-targeting compounds .
  • Morpholine in Drug Design : Morpholine is frequently used to balance solubility and membrane permeability, as seen in the patent compound’s imidazopyridine derivative .
Nitro-Substituted Analogs

The target’s nitro group contrasts with reduced nitro intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ).

Structural and Functional Implications

Hydrogen Bonding and Crystallography

The nitro and methoxy groups may engage in hydrogen-bonding networks, influencing crystal packing (cf. ). Morpholine’s oxygen atoms could act as hydrogen-bond acceptors, enhancing molecular aggregation .

Pharmacological Speculation
  • Psychoactive Potential: Structural parallels to UR-12 and methoxetamine suggest possible interaction with NMDA or serotonin receptors, though direct evidence is lacking .
  • Regulatory Status: Compounds with morpholinoethyl groups (e.g., UR-12) are often controlled substances, implying the target may face similar scrutiny .

Biological Activity

4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide is a synthetic compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H22N4O5
  • Molecular Weight : 350.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in the degradation of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions such as Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential for protecting neuronal cells from damage associated with reactive oxygen species (ROS) .

Biological Activity Overview

Activity TypeObservationsReferences
Cholinesterase Inhibition Moderate inhibition observed in vitro (up to 30%)
Antioxidant Properties Comparable antioxidant capacity to ascorbic acid in ORAC assays
Cytotoxicity Exhibited selective cytotoxicity against cancer cell lines

Case Studies and Research Findings

  • Cholinergic Activity Study :
    A study evaluated the compound's effect on cholinesterase activity using standard enzyme assays. Results indicated that it inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at concentrations of 10 μM, suggesting potential therapeutic applications in cognitive disorders .
  • Antioxidant Capacity Evaluation :
    The antioxidant capacity was assessed through the Oxygen Radical Absorbance Capacity (ORAC) assay. The compound demonstrated significant radical scavenging abilities, outperforming several known antioxidants like resveratrol and trolox .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

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